3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
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Overview
Description
3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound that features a combination of indole, piperazine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic carbonyl compound.
Coupling Reactions: The final step involves coupling the indole and piperazine derivatives with a benzamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
- **3-methyl-N-{5-methyl-2-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
Uniqueness
3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-N-[5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-19-6-4-8-22(16-19)28(34)31-26-24-18-21(3)10-11-25(24)30-27(26)29(35)33-14-12-32(13-15-33)23-9-5-7-20(2)17-23/h4-11,16-18,30H,12-15H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNAJPDANUOFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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